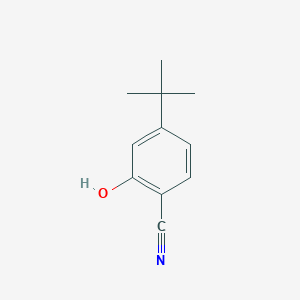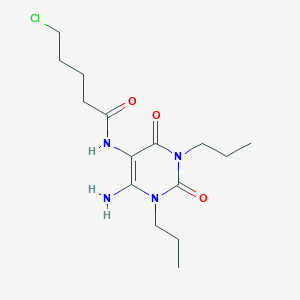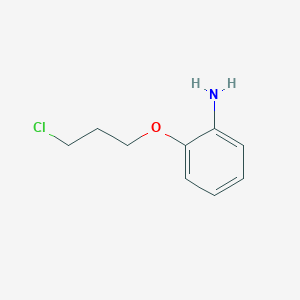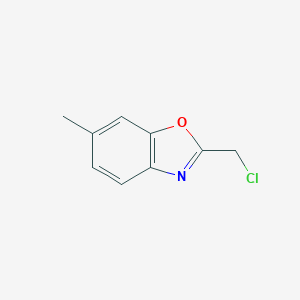
Parinaraldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paraldehyde is a colorless, liquid chemical compound with a pungent odor. It is a cyclic trimer of acetaldehyde and is used in the synthesis of other chemicals. Paraldehyde has been used in the past as a sedative and hypnotic drug, but its use has been largely replaced by safer and more effective alternatives. In recent years, paraldehyde has found its way into scientific research due to its unique properties.
Wirkmechanismus
Paraldehyde is a central nervous system depressant. It works by enhancing the activity of GABA receptors in the brain. GABA is a neurotransmitter that inhibits the activity of neurons, leading to sedation and relaxation.
Biochemical and Physiological Effects:
Paraldehyde has been shown to have a number of biochemical and physiological effects. It has been shown to lower blood pressure, decrease heart rate, and decrease respiratory rate. It also has anticonvulsant properties and has been used to treat seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using paraldehyde in lab experiments is its ability to preserve the structure of biological tissues. It is also relatively inexpensive compared to other fixatives. However, paraldehyde has a pungent odor and can be irritating to the eyes and respiratory system. It is also highly flammable and must be handled with care.
Zukünftige Richtungen
There are a number of future directions for research on paraldehyde. One area of interest is its potential use as a treatment for epilepsy. Paraldehyde has been shown to have anticonvulsant properties, and further research could lead to the development of new epilepsy treatments. Another area of interest is the study of paraldehyde's effects on protein structure and interactions. Paraldehyde could be used to study the structure and function of proteins in a variety of biological systems.
Synthesemethoden
Paraldehyde can be synthesized by the trimerization of acetaldehyde in the presence of an acid catalyst. The reaction produces a mixture of paraldehyde and acetaldehyde. The mixture is then distilled to isolate pure paraldehyde.
Wissenschaftliche Forschungsanwendungen
Paraldehyde has been used in scientific research as a fixative for biological tissues. It has been shown to preserve the structure of tissues and cells better than other fixatives. Paraldehyde has also been used in the study of protein structures and interactions.
Eigenschaften
CAS-Nummer |
148408-16-6 |
|---|---|
Produktname |
Parinaraldehyde |
Molekularformel |
C18H28O |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
(9Z,11Z,13E,15E)-octadeca-9,11,13,15-tetraenal |
InChI |
InChI=1S/C18H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-10,18H,2,11-17H2,1H3/b4-3+,6-5+,8-7-,10-9- |
InChI-Schlüssel |
RETRRXAPSLSKSS-BEGPLMEHSA-N |
Isomerische SMILES |
CC/C=C/C=C/C=C\C=C/CCCCCCCC=O |
SMILES |
CCC=CC=CC=CC=CCCCCCCCC=O |
Kanonische SMILES |
CCC=CC=CC=CC=CCCCCCCCC=O |
Synonyme |
alpha-PAD alpha-parinaraldehyde parinaraldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B115679.png)



![Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B115685.png)





